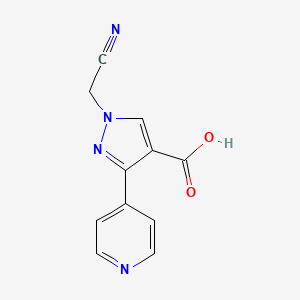

1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-3-6-15-7-9(11(16)17)10(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRENRZNFOSVLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrazole-4-carbaldehyde Intermediates and Cyanohydrin Formation

- Starting from 1,3-diaryl-1H-pyrazole-4-carbaldehydes, reaction with hydrogen cyanide (HCN) or cyanide salts in polar solvents (e.g., DMF, 2-propanol) leads to aldehyde cyanohydrins.

- Subsequent reduction or functional group manipulation yields cyanomethyl-substituted pyrazole derivatives.

- This approach is supported by the preparation of cyanohydrin intermediates for inflammation inhibitors, demonstrating the feasibility of introducing cyanomethyl groups at the 1-position of pyrazoles.

Halogenation and Cross-Coupling for Pyridin-4-yl Substitution

- Introduction of the pyridin-4-yl substituent at the 3-position can be achieved via cross-coupling reactions such as Suzuki or Stille coupling using halogenated pyrazole intermediates and pyridinyl boronic acids or stannanes.

- Halogenation at the pyrazole 3-position is typically accomplished using electrophilic halogen sources (e.g., bromine, iodine) under controlled conditions.

- Subsequent coupling reactions enable the attachment of the pyridin-4-yl group with high regioselectivity and yields.

Cyclization and Condensation Routes

- Alternative synthetic routes involve cyclization of appropriate hydrazine derivatives with α,β-unsaturated esters or ketoesters bearing cyanomethyl or pyridinyl substituents.

- For example, condensation of methylhydrazine with difluoroacetyl intermediates followed by cyclization yields pyrazole carboxylic acids with various substituents.

- Although this method is described for difluoromethyl-substituted pyrazoles, similar strategies can be adapted for cyanomethyl groups by choosing suitable starting materials.

Representative Synthetic Route Example

Note: This route is for difluoromethyl analogs but can be adapted for cyanomethyl substitution by replacing the difluoromethylation step with cyanomethylation.

Process Optimization and Purification

- Purification is typically achieved by recrystallization using aqueous ethanol or other alcohol-water mixtures.

- The choice of solvent and temperature control during recrystallization significantly affects the purity and yield.

- Reduction of isomer formation and impurities is critical; process improvements include controlled addition rates, use of catalysts (e.g., sodium or potassium iodide), and optimized reaction temperatures.

- Yields reported for similar pyrazole-4-carboxylic acids range from 64% to 75%, with product purities exceeding 99.5% after recrystallization.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting materials | Pyrazole derivatives, halogen sources, cyanide sources | High purity required for regioselectivity |

| Solvents | DMF, 2-propanol, aqueous media, alcohol-water mixtures | Polar solvents favor cyanohydrin formation |

| Temperature | 0 to 80 °C (varies by step) | Low temperatures for diazotization, moderate for coupling |

| Catalysts | Cu2O, sodium iodide, potassium iodide | Enhance coupling efficiency and reduce side reactions |

| Reaction time | 2 to 4 hours | Dependent on step and scale |

| Yield | 64% to 75% | After purification |

| Purity | >99.5% (HPLC) | Achieved by recrystallization |

Chemical Reactions Analysis

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitrile groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antifungal activity | |

| Similar pyrazole derivatives | High antifungal activity against phytopathogenic fungi |

The mechanism of action often involves disrupting cellular processes in microbial cells, leading to cell death or inhibition of growth.

Anti-inflammatory Properties

Recent studies have suggested that this compound possesses anti-inflammatory properties, making it a candidate for the development of new therapeutic agents targeting inflammatory diseases. The compound's ability to modulate inflammatory pathways is under investigation, with preliminary results indicating potential efficacy in reducing inflammation markers in vitro.

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Its effectiveness against plant pathogens makes it a valuable component in agricultural formulations aimed at protecting crops from diseases.

Herbicidal Activity

Research has also indicated that this compound may have herbicidal properties, potentially offering a new avenue for weed management in agricultural practices. Field studies are ongoing to evaluate its effectiveness and safety profile compared to existing herbicides.

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrazole derivatives demonstrated that this compound exhibited moderate to high antifungal activity against several strains of fungi responsible for crop damage. The results were quantified using standard disc diffusion methods, showing significant zones of inhibition compared to control substances.

Case Study 2: Anti-inflammatory Research

In a controlled laboratory setting, the anti-inflammatory effects were tested using human cell lines exposed to inflammatory stimuli. The compound was found to significantly reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism by which 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Position 1 Substitutions

Key Observations :

- Cyanomethyl (target) offers a balance of polarity and compactness.

Position 3 Substitutions (Heterocyclic Variations)

Key Observations :

Carboxylic Acid Derivatives and Positional Isomers

Biological Activity

Overview

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring, which is substituted with a cyanomethyl group and a pyridin-4-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties.

The molecular formula of this compound is CHNO with a molecular weight of 228.21 g/mol. Its structure facilitates various chemical reactions, making it a versatile compound in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 228.21 g/mol |

| CAS Number | 2097971-21-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-diketone.

- Introduction of the Pyridin-4-yl Group : Often via coupling reactions such as Suzuki or Heck coupling.

- Addition of the Cyanomethyl Group : Conducted through nucleophilic substitution reactions.

Medicinal Chemistry Applications

Recent studies have explored the potential of this compound as a pharmacophore in drug design. It has been investigated for its ability to inhibit specific enzymes and receptors involved in various diseases.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of pyrazole compounds, including those similar to this compound, exhibited significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza. The structure–activity relationship (SAR) indicated that modifications at specific positions on the pyrazole ring enhanced inhibitory potency, suggesting that similar modifications could be beneficial for optimizing the biological activity of this compound .

Anticancer Activity

In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have been tested against liver and lung carcinoma cell lines, revealing promising IC50 values indicative of their potential as anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to function through:

- Enzyme Binding : By interacting with specific enzymes or receptors, altering their activity.

- Modulation of Signaling Pathways : Potentially affecting key cellular pathways involved in inflammation and cancer progression.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Pyrazole derivative | Antiviral properties |

| 3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | Pyrazole derivative | Anticancer activity |

Q & A

Q. What are the common synthetic routes for preparing 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrazole core can be functionalized via reactions with cyanomethyl halides under basic conditions (e.g., Cs₂CO₃ in acetonitrile) to introduce the cyanomethyl group . The pyridinyl substituent at position 3 is often introduced via Suzuki-Miyaura coupling using a boronic acid derivative . Ester intermediates (e.g., ethyl pyrazole-4-carboxylate) are hydrolyzed to the carboxylic acid using NaOH or HCl . Key factors affecting yield and purity include:

- Catalyst selection : Cs₂CO₃ improves nucleophilic substitution efficiency compared to weaker bases .

- Reaction time : Extended stirring (e.g., 12–24 hours) ensures complete substitution .

- Purification : Flash column chromatography (heptane/EtOAc or DCM/MeOH gradients) and recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For instance, the pyridinyl proton signals appear as doublets in the aromatic region (~8.5 ppm), while the cyanomethyl group resonates at ~4.0 ppm .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% via UV detection) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities .

Q. What in vitro assays are typically employed to evaluate the biological activity of pyrazole-4-carboxylic acid derivatives, and how are results interpreted?

- Methodological Answer :

- Enzyme Inhibition Assays : Kinetic measurements (e.g., IC₅₀ values) using fluorogenic substrates or colorimetric readouts (e.g., NADH depletion) assess binding to targets like kinases or oxidoreductases .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) quantify antiproliferative effects, with results normalized to untreated controls .

- Data Interpretation : Dose-response curves (log[inhibitor] vs. response) and statistical analysis (e.g., ANOVA) determine significance. Contradictions between enzyme and cellular activity may indicate poor membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of pyrazole ring substitution when introducing the cyanomethyl and pyridinyl groups?

- Methodological Answer : Regioselectivity is controlled by:

- Precursor Design : Using 5-chloro-3-methylpyrazole-4-carbaldehyde intermediates directs substitution to position 1 .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for pyridinyl group introduction at position 3 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyanomethylation at position 1 due to stabilized transition states .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches or literature reports?

- Methodological Answer :

- Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm assignments. For example, unexpected shifts may arise from residual solvents or tautomerization .

- Advanced Spectrometry : High-resolution MS (HRMS) or X-ray crystallography (if crystals are obtainable) resolves ambiguities in molecular structure .

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-allyl-3-amino-pyrazole-4-carboxylic acid) to identify consistent trends .

Q. How do modifications to the cyanomethyl or pyridinyl substituents impact the compound's physicochemical properties and target binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Cyanomethyl Modifications : Replacing cyanomethyl with bulkier groups (e.g., trifluoromethyl) increases lipophilicity (logP) but may reduce solubility. This can be quantified via octanol-water partition assays .

- Pyridinyl Substitutions : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring enhance hydrogen bonding with target proteins, as shown in molecular docking studies .

- SAR Workflow : Iterative synthesis → in vitro screening → computational modeling (e.g., molecular dynamics) identifies critical substituent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.